

Structure Elucidation of 1-(Dimethylamino)-2-phenylbutan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 1-(Dimethylamino)-2-phenylbutan-2-ol

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Abstract

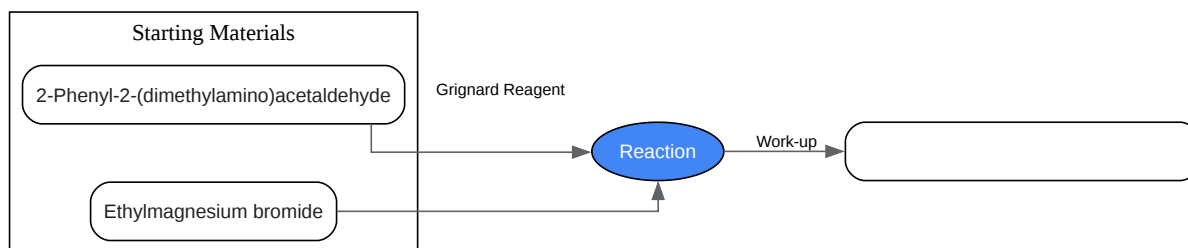
This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of **1-(Dimethylamino)-2-phenylbutan-2-ol**. Due to the limited availability of experimental data for this specific isomer, this document leverages predicted spectroscopic data to illustrate the analytical workflow. It is intended to serve as a practical resource for researchers engaged in the characterization of novel small molecules, offering detailed hypothetical experimental protocols and data interpretation.

Introduction

1-(Dimethylamino)-2-phenylbutan-2-ol is a tertiary amino alcohol with the molecular formula $C_{12}H_{19}NO$.^{[1][2]} Its structure, featuring a chiral center at the C2 position, suggests potential applications in medicinal chemistry and materials science. Accurate structure elucidation is a critical first step in the exploration of its chemical and biological properties. This guide outlines a systematic approach to confirming the molecular structure of this compound through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Proposed Synthesis

In the absence of a published synthetic route for **1-(Dimethylamino)-2-phenylbutan-2-ol**, a plausible pathway is proposed, commencing with the appropriate starting materials and employing well-established organic reactions. The proposed synthesis involves the Grignard reaction between 2-phenyl-2-(dimethylamino)acetaldehyde and ethylmagnesium bromide.



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Figure 1: Proposed synthetic pathway for **1-(Dimethylamino)-2-phenylbutan-2-ol**.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **1-(Dimethylamino)-2-phenylbutan-2-ol**. This data serves as a benchmark for the experimental results that would be obtained during its characterization.

Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.2-7.4	Multiplet	5H	Aromatic protons (Ph-H)
~2.8	Singlet	1H	Hydroxyl proton (-OH)
~2.5	Singlet	2H	Methylene protons (-CH ₂ -N)
~2.3	Singlet	6H	Dimethylamino protons (-N(CH ₃) ₂)
~1.8	Quartet	2H	Methylene protons (-CH ₂ -CH ₃)
~0.8	Triplet	3H	Methyl protons (-CH ₂ -CH ₃)

Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~145	Quaternary aromatic carbon (C-Ph)
~128	Aromatic carbons (CH)
~127	Aromatic carbons (CH)
~126	Aromatic carbons (CH)
~75	Quaternary carbinol carbon (C-OH)
~65	Methylene carbon (-CH ₂ -N)
~45	Dimethylamino carbons (-N(CH ₃) ₂)
~30	Methylene carbon (-CH ₂ -CH ₃)
~8	Methyl carbon (-CH ₂ -CH ₃)

Predicted FTIR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2970-2850	Strong	C-H stretch (aliphatic)
1600-1450	Medium-Weak	C=C stretch (aromatic ring)
1260-1000	Medium	C-N stretch (amine)
1150-1050	Strong	C-O stretch (tertiary alcohol)

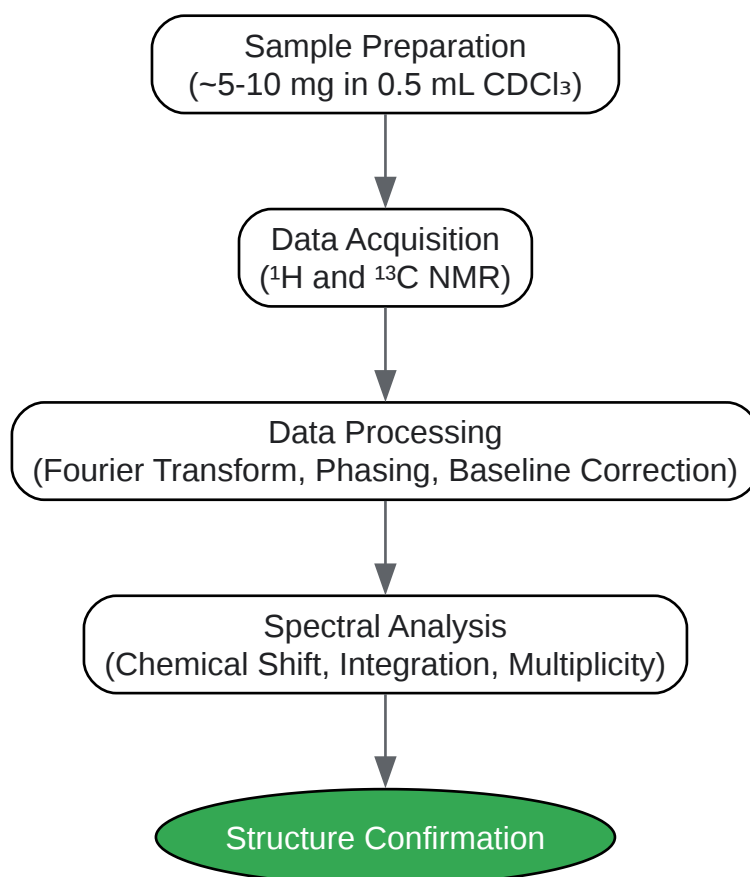
Predicted Mass Spectrometry Data

m/z	Interpretation
193	[M] ⁺ , Molecular ion
178	[M - CH ₃] ⁺
164	[M - C ₂ H ₅] ⁺
148	[M - N(CH ₃) ₂] ⁺
77	[C ₆ H ₅] ⁺
58	[CH ₂ =N(CH ₃) ₂] ⁺ (base peak)

Experimental Protocols

The following sections detail the standard operating procedures for the spectroscopic analysis of **1-(Dimethylamino)-2-phenylbutan-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



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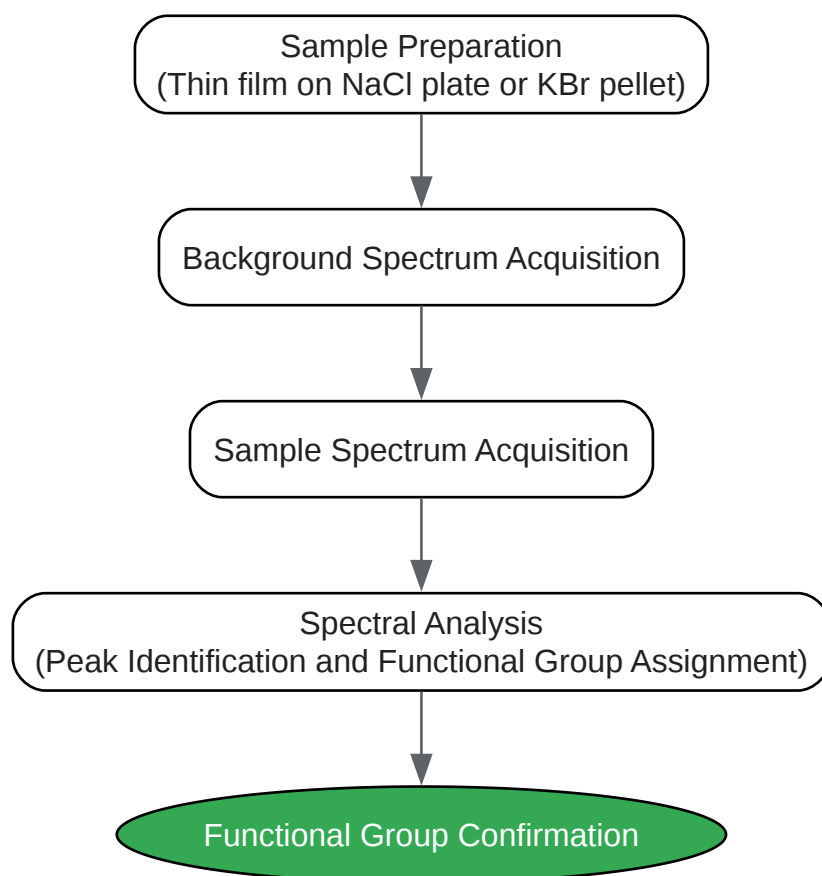
Figure 2: Standard workflow for NMR analysis.

Protocol:

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a longer relaxation delay (2-5 seconds), and a significantly larger number of scans (typically 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing and Analysis: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and determine the chemical shifts and multiplicities for both ^1H and ^{13}C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy



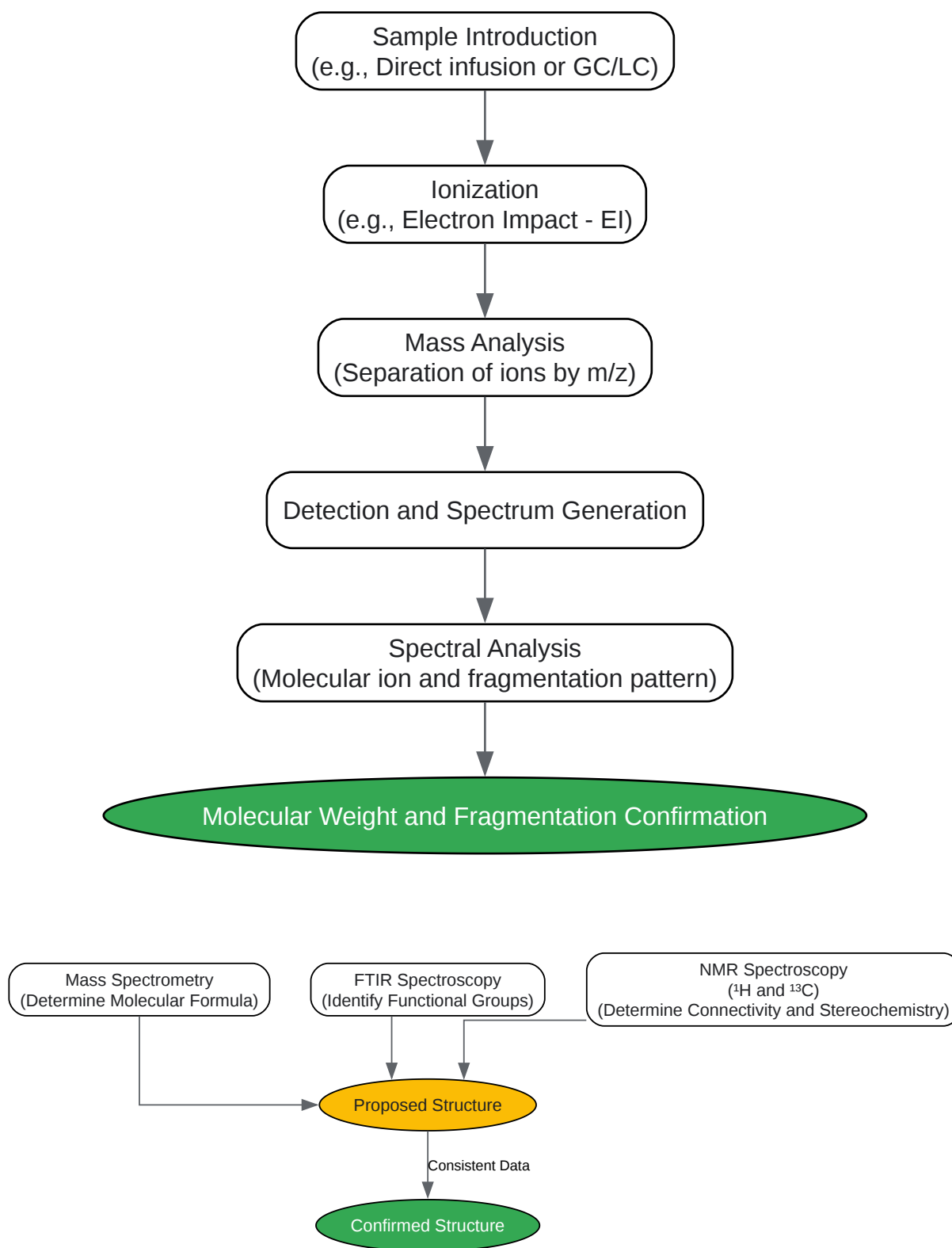
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Figure 3: Standard workflow for FTIR analysis.

Protocol:

- **Sample Preparation:** Prepare the sample as a thin film by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (NaCl or KBr), and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk.
- **Instrumentation:** Use a standard FTIR spectrometer.
- **Data Acquisition:** Record a background spectrum of the empty sample compartment. Subsequently, place the prepared sample in the spectrometer and record the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups present in the molecule.

Mass Spectrometry (MS)



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